[2-(benzenesulfonyl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(benzenesulfonyl)ethylamine hydrochloride: is a chemical compound with the molecular formula C9H14ClNO2S. It is a derivative of benzenesulfonamide and is commonly used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzenesulfonyl)ethylamine hydrochloride typically involves the reaction of benzenesulfonyl chloride with ethylamine, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-(benzenesulfonyl)ethylamine hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-(benzenesulfonyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, 2-(benzenesulfonyl)ethylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Medicine: In medicine, 2-(benzenesulfonyl)ethylamine hydrochloride is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzenesulfonamide: A simpler derivative with similar properties but less complex structure.
N-(2-chloroethyl)benzenesulfonamide: Another derivative with a chloroethyl group instead of an ethyl group.
N-(2-hydroxyethyl)benzenesulfonamide: A derivative with a hydroxyethyl group.
Uniqueness: 2-(benzenesulfonyl)ethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2648955-94-4 |
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Molecular Formula |
C9H14ClNO2S |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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